3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

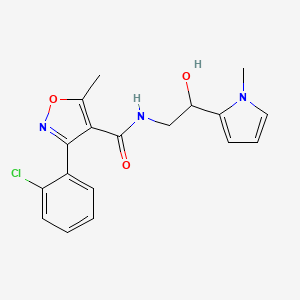

The compound 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the molecule features additional diethylamino groups, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For example, the synthesis of chiral 1,3-amino sulfonamides, as described in one study, involves starting from (-)-cis-2-benzamidocyclohexanecarboxylic acid and leads to ligands that can be used for catalytic enantioselective reactions . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of superacid chemistry for introducing halogen atoms or substituents on the sulfonamide backbone .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly affect their chemical properties and interactions. For instance, the presence of halogen atoms in the β position of the sulfonamide function has been shown to strongly favor inhibition of certain enzymes . The molecular structure, including the arrangement of functional groups and the overall geometry, can also influence the compound's ability to form hydrogen bonds and participate in other intermolecular interactions, as seen in the crystal structures of related compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, chiral 1,3-amino sulfonamides have been used as ligands in the catalytic addition of diethylzinc to aldehydes, leading to the formation of secondary alcohols with high enantioselectivity . The presence of amino and sulfonamide groups in these compounds can also influence their reactivity and the stereochemical outcome of the reactions they are involved in.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form crystals with specific packing arrangements. For instance, the presence of intramolecular hydrogen bonding and the planarity of the molecules can affect the compound's crystalline structure and stability . Additionally, the substitution pattern on the sulfonamide can impact its biological activity, as seen in the potent Class III antiarrhythmic activity of certain sulfonamide derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibition in Tumor Therapy

3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide, as part of the sulfonamide group, has been studied for its potential in inhibiting carbonic anhydrase IX, a tumor-associated isozyme. This inhibition has implications for antitumor therapy, with research revealing that some sulfonamides show potent inhibitory activity against carbonic anhydrase IX, suggesting potential as antitumor agents (Ilies et al., 2003).

Antimicrobial Applications

The sulfonamide group, to which this compound belongs, is noted for its presence in sulfonamide antibacterials. These compounds act as inhibitors of tetrahydropteroic acid synthetase and demonstrate significant antimicrobial activity. Despite concerns about hypersensitivity, the sulfonamide group remains a crucial element in the design of antimicrobial agents (Kalgutkar, Jones, & Sawant, 2010).

Synthesis of Organosulfur Compounds

Research into the synthesis of organosulfur compounds, which include sulfenamides, sulfinamides, and sulfonamides, highlights the relevance of compounds like this compound in medical chemistry. Their role as building blocks in drug design is underscored by the development of efficient, environmentally friendly methods for their synthesis, demonstrating their widespread applications in pharmaceuticals (Cao et al., 2021).

Designing New Class III Electrophysiological Agents

The structural analogs of this compound have been investigated for their potential in cardiac electrophysiological activity, specifically as class III agents. This research provides insights into the potential cardiac applications of these compounds (Morgan et al., 1990).

Molecular Structure and Acidity Study

The molecular structure and gas-phase acidity of various biologically active sulfonamides, including compounds similar to this compound, have been theoretically studied. This research is crucial for understanding the pharmaceutical and biological activities of these compounds (Remko, 2003).

properties

IUPAC Name |

3-amino-4-(diethylamino)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2S/c1-5-16(6-2)14-10-9-12(11-13(14)15)20(18,19)17(7-3)8-4/h9-11H,5-8,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINICEJHAULPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)

![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)